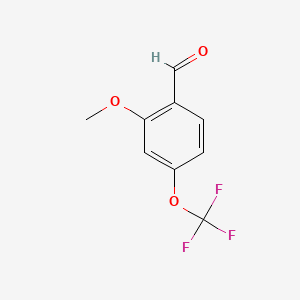

2-Methoxy-4-(trifluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality 2-Methoxy-4-(trifluoromethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-(trifluoromethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNKHGICKRDRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395553 | |

| Record name | 2-Methoxy-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-13-6 | |

| Record name | 2-Methoxy-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique combination of a methoxy group, a trifluoromethoxy group, and a reactive aldehyde functional group makes it a valuable building block for the synthesis of complex organic molecules. The trifluoromethoxy group (-OCF3), in particular, can impart desirable properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics to a parent molecule, which are critical considerations in drug design.

This technical guide provides a comprehensive overview of the known physical properties of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde, alongside standardized experimental protocols for their determination. As a compound that may be synthesized for specific research applications, a thorough understanding of its physical characteristics is paramount for its effective handling, reaction optimization, and purification.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity through its molecular structure and associated identifiers.

Caption: Standard workflow for determining the melting point of a solid organic compound.

Boiling Point Determination (for Solids that Decompose at their Boiling Point)

While 2-Methoxy-4-(trifluoromethoxy)benzaldehyde is a solid at room temperature, determining its boiling point, especially under reduced pressure, can be relevant for purification by sublimation or distillation if applicable.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For solids, this is often determined under vacuum to prevent decomposition.

Methodology (Micro Boiling Point):

-

Sample Preparation: Place a small amount of the solid in a small-diameter test tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open-end down, into the test tube containing the sample.

-

Heating: Attach the test tube to a thermometer and heat it in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a heating block).

-

Observation: As the sample melts and the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

-

Cooling and Measurement: Once a steady stream of bubbles is observed, remove the heat source. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. [1]

Solubility Assessment

Understanding the solubility of a compound is crucial for selecting appropriate solvents for reactions, extractions, and chromatographic purification.

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. "Like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Methodology (Qualitative):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure:

-

Add approximately 10-20 mg of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde to a small test tube.

-

Add 1 mL of the chosen solvent.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe if the solid completely dissolves. [2][3]3. Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Spectroscopic and Chromatographic Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde.

Mass Spectrometry

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Data:

| Adduct | Predicted m/z |

| [M+H]+ | 221.04201 |

| [M+Na]+ | 243.02395 |

| [M-H]- | 219.02745 |

Data sourced from PubChem Lite. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methoxy-4-(trifluoromethoxy)benzaldehyde, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be particularly informative.

-

¹H NMR: Would show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons, with their chemical shifts and coupling patterns revealing their connectivity.

-

¹³C NMR: Would indicate the number of unique carbon environments, including the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, and the methoxy carbon.

-

¹⁹F NMR: Would show a characteristic signal for the trifluoromethoxy group.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful tool for identifying functional groups.

Expected Characteristic Absorptions:

-

C=O stretch (aldehyde): A strong absorption band typically in the region of 1700-1720 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-O stretch (ether): A strong absorption in the range of 1000-1300 cm⁻¹.

-

C-F stretch (trifluoromethoxy): Strong absorptions typically in the 1100-1250 cm⁻¹ region.

-

Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Conclusion

2-Methoxy-4-(trifluoromethoxy)benzaldehyde is a valuable synthetic intermediate with physical properties that are crucial for its application in research and development. While some fundamental data, such as its solid-state nature and molecular weight, are established, a comprehensive experimental characterization of its melting point, boiling point, and solubility profile is necessary for its effective use. The standardized protocols provided in this guide offer a robust framework for researchers to obtain this critical data, ensuring the reliability and reproducibility of their scientific endeavors. The anticipated spectroscopic signatures will further serve to confirm the identity and purity of this important chemical building block.

References

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved January 26, 2026, from [Link]

- 1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement. (2026). Organic Letters.

-

4-(Trifluoromethyl)benzaldehyde. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67996, 4-(Trifluoromethyl)benzaldehyde. Retrieved January 26, 2026, from [Link].

-

2-methoxy-4-(trifluoromethoxy)benzaldehyde. (n.d.). PubChem. Retrieved January 26, 2026, from [Link].

-

Solubility test for Organic Compounds. (2024, September 24). Online Chemistry. Retrieved January 26, 2026, from [Link].

- CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof. (n.d.). Google Patents.

-

Aromatic Aldehydes and Ketones - Preparation and Properties. (2022, February 11). Online Chemistry Notes. Retrieved January 26, 2026, from [Link].

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link].

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link].

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link].

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved January 26, 2026, from [Link].

- CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde. (n.d.). Google Patents.

-

Determination of melting and boiling points. (n.d.). Retrieved January 26, 2026, from [Link].

- Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026, January 9). Journal of Chemistry.

-

Benzaldehyde, 2-methoxy-. (n.d.). NIST WebBook. Retrieved January 26, 2026, from [Link].

-

Benzaldehyde derivative and process for its preparation. (n.d.). European Patent Office. Retrieved January 26, 2026, from [Link].

-

Properties of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link].

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 26, 2026, from [Link].

-

2-(Trifluoromethyl)benzaldehyde. (n.d.). SpectraBase. Retrieved January 26, 2026, from [Link].

-

Benzaldehyde, 2-methoxy-. (n.d.). NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link].

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 26, 2026, from [Link].

-

1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link].

-

FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC],... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link].

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri-St. Louis. Retrieved January 26, 2026, from [Link].

- US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. (n.d.). Google Patents.

-

experiment (1) determination of melting points. (2021, September 19). Retrieved January 26, 2026, from [Link].

-

Aromatic Aldehyde Synthesis Methods. (n.d.). Scribd. Retrieved January 26, 2026, from [Link].

-

Determination of Boiling Point (B.P):. (n.d.). Retrieved January 26, 2026, from [Link].

-

Preparation Of Aromatic Aldehydes And Ketones. (n.d.). Physics Wallah. Retrieved January 26, 2026, from [Link].

-

Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde. (n.d.). Patsnap. Retrieved January 26, 2026, from [Link].

-

FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link].

-

Solubility Tests for Organic Compounds. (2021, March 24). YouTube. Retrieved January 26, 2026, from [Link].

-

melting point and boiling point determination experimental techniques. (n.d.). University of Toronto. Retrieved January 26, 2026, from [Link].

-

24.3 Physical Properties of Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks. Retrieved January 26, 2026, from [Link].

-

Measuring the Melting Point. (2023, May 8). Westlab. Retrieved January 26, 2026, from [Link].

-

Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. (2022, January 11). Chegg. Retrieved January 26, 2026, from [Link].

Sources

An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethoxy)benzaldehyde: A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of electronic properties and metabolic stability, making it a highly sought-after substituent in the development of novel bioactive compounds and advanced materials. This guide provides a comprehensive technical overview of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde, a versatile aromatic aldehyde that serves as a critical building block for introducing both a methoxy and a trifluoromethoxy group onto a phenyl ring.

As a Senior Application Scientist, the insights presented herein are grounded in the practical application of this compound in synthetic workflows. This document will delve into the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde, providing a self-validating framework for its use in research and development.

Physicochemical Properties and Structural Confirmation

2-Methoxy-4-(trifluoromethoxy)benzaldehyde is a solid at room temperature, a property that facilitates its handling and storage in a laboratory setting.[1] Its molecular structure, confirmed by its empirical formula C₉H₇F₃O₃ and a molecular weight of 220.15 g/mol , features a benzaldehyde core with a methoxy group at the 2-position and a trifluoromethoxy group at the 4-position.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₃ | [1] |

| Molecular Weight | 220.15 g/mol | [1] |

| Physical Form | Solid | [1] |

| CAS Number | 886500-13-6 | [2] |

| SMILES String | COc1cc(OC(F)(F)F)ccc1C=O | [3] |

| InChI Key | FHNKHGICKRDRLC-UHFFFAOYSA-N | [1] |

The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group on the same aromatic ring creates a unique electronic environment, influencing the reactivity of the aldehyde functional group and the aromatic system as a whole.

Synthesis of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde: A Plausible Retrosynthetic Approach

A logical retrosynthetic analysis suggests two primary pathways:

-

Trifluoromethoxylation of a phenolic precursor: This would involve the introduction of the -OCF₃ group onto a pre-existing 2-methoxy-4-hydroxybenzaldehyde scaffold.

-

Formylation of a trifluoromethoxy-substituted anisole: This approach would introduce the aldehyde group onto a 1-methoxy-3-(trifluoromethoxy)benzene ring.

The first approach, starting from the readily available 2-hydroxy-4-methoxybenzaldehyde, is often more practical due to the challenges associated with regioselective formylation.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Methoxy-4-(trifluoromethoxy)benzaldehyde.

Detailed Experimental Protocol (Hypothetical)

It is crucial to note that the following protocol is a well-reasoned hypothesis based on established chemical literature for similar transformations and has not been experimentally validated for this specific compound. Researchers should perform small-scale test reactions and optimize conditions accordingly.

Step 1: Trifluoromethoxylation of 2-Hydroxy-4-methoxybenzaldehyde

-

Reaction Setup: To a solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Dichloromethane or Acetonitrile) under an inert atmosphere (Nitrogen or Argon), add a phosphine reagent such as triphenylphosphine (1.5 eq) and a base like triethylamine (2.0 eq).

-

Addition of Trifluoromethoxylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a trifluoromethoxylating agent, such as trifluoromethanesulfonyl chloride (CF₃SO₂Cl) (1.2 eq). The choice of reagent is critical and other sources of the "CF₃O" group may be applicable.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Purification

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Collect the fractions containing the desired product and concentrate to yield purified 2-Methoxy-4-(trifluoromethoxy)benzaldehyde. Confirm the structure and purity using spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization: The Fingerprint of a Molecule

The definitive identification of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde relies on a combination of spectroscopic techniques. While experimental data for this specific compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (a singlet around 9.8-10.0 ppm), the aromatic protons (a set of doublets and a doublet of doublets in the aromatic region, 6.8-7.8 ppm), and the methoxy protons (a singlet around 3.9 ppm). The coupling patterns of the aromatic protons would be indicative of the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the aldehyde carbonyl carbon (around 190 ppm). The aromatic carbons will appear in the range of 110-165 ppm, with the carbon attached to the trifluoromethoxy group showing a quartet due to coupling with the fluorine atoms. The methoxy carbon signal would be expected around 56 ppm.

-

¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum would confirm the presence of the -OCF₃ group.

-

FT-IR: The infrared spectrum should exhibit a strong absorption band for the aldehyde C=O stretch (around 1690-1710 cm⁻¹). Other characteristic bands would include C-H stretching of the aldehyde and aromatic rings, C-O stretching for the methoxy and trifluoromethoxy groups, and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 220.15). Fragmentation patterns would likely involve the loss of the formyl group and other characteristic fragments.

Applications in Drug Discovery and Organic Synthesis: A Versatile Building Block

The unique structural features of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde make it an attractive starting material for the synthesis of a wide range of complex molecules.

Role in Medicinal Chemistry

The trifluoromethoxy group is known to enhance several key properties of drug candidates, including:

-

Lipophilicity: The -OCF₃ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it resistant to metabolic degradation, potentially increasing the half-life of a drug.

-

Binding Affinity: The electronic properties of the -OCF₃ group can influence the binding of a molecule to its biological target.

Given these advantages, 2-Methoxy-4-(trifluoromethoxy)benzaldehyde is a valuable precursor for the synthesis of novel therapeutic agents targeting a variety of diseases. The aldehyde functionality provides a handle for various chemical transformations, including reductive amination to form substituted benzylamines, Wittig reactions to generate alkenes, and aldol condensations to build larger carbon skeletons. These reactions are fundamental in the construction of pharmacologically active scaffolds.

Caption: Key synthetic transformations of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde.

Utility as a Synthetic Intermediate

Beyond medicinal chemistry, this benzaldehyde derivative is a useful intermediate in broader organic synthesis. The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functionalized building blocks. The unique electronic nature of the substituted aromatic ring can also be exploited in various cross-coupling reactions to construct complex molecular architectures.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Methoxy-4-(trifluoromethoxy)benzaldehyde. It is classified as an acute toxicant if swallowed and may cause skin sensitization.[1] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Outlook

2-Methoxy-4-(trifluoromethoxy)benzaldehyde represents a valuable and versatile building block for modern organic synthesis. Its unique combination of functional groups and electronic properties makes it a highly attractive starting material for the development of novel pharmaceuticals and advanced materials. While detailed synthetic and spectroscopic data in the public literature is currently limited, the plausible synthetic routes and expected analytical characteristics outlined in this guide provide a solid foundation for researchers to incorporate this promising intermediate into their synthetic programs. As the demand for sophisticated fluorinated molecules continues to grow, the importance of synthons like 2-Methoxy-4-(trifluoromethoxy)benzaldehyde is poised to increase significantly, opening new avenues for innovation in chemical science.

References

Sources

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde, a key building block in modern medicinal chemistry. Its unique substitution pattern offers significant potential for the development of novel therapeutics. This document will delve into the compound's fundamental properties, synthesis, applications, and safety considerations, providing actionable insights for professionals in drug discovery and development.

Core Chemical Identity and Properties

CAS Number: 886502-35-6

2-Methoxy-4-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde. The presence of both a methoxy and a trifluoromethoxy group on the benzaldehyde scaffold imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₃ | |

| Molecular Weight | 220.15 g/mol | |

| Appearance | Solid | |

| InChI Key | FHNKHGICKRDRLC-UHFFFAOYSA-N | |

| SMILES | COc1cc(OC(F)(F)F)ccc1C=O |

The Strategic Importance in Drug Design: The Trifluoromethoxy Advantage

The trifluoromethoxy (-OCF₃) group is a critical pharmacophore in contemporary drug design. Its incorporation into a molecule can significantly enhance its drug-like properties.[1][2]

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This leads to an increased half-life and improved bioavailability of the drug candidate.[2]

-

Lipophilicity and Permeability: The trifluoromethoxy group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. This is a crucial factor for drugs targeting the central nervous system.[2]

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethoxy group can influence the acidity or basicity of nearby functional groups, which can in turn affect the drug's solubility and binding affinity to its target.

-

Enhanced Binding Affinity: The unique electronic and steric profile of the trifluoromethoxy group can lead to more favorable interactions with the target protein, resulting in higher potency.[2]

The strategic placement of the methoxy group at the 2-position and the trifluoromethoxy group at the 4-position of the benzaldehyde ring creates a specific electronic and steric environment, offering a versatile platform for the synthesis of a diverse range of bioactive molecules.

Synthesis and Reaction Pathways

A plausible synthetic route could involve the Vilsmeier-Haack reaction to introduce the aldehyde functionality onto a pre-functionalized benzene ring.

Caption: A plausible synthetic pathway for 2-Methoxy-4-(trifluoromethoxy)benzaldehyde.

Experimental Protocol: A Generalized Vilsmeier-Haack Reaction for Benzaldehyde Synthesis

The following is a generalized protocol for the formylation of an activated aromatic ring, which is a key step in the synthesis of many substituted benzaldehydes.

Materials:

-

Substituted anisole derivative (e.g., 3-Methoxy-1-(trifluoromethoxy)benzene)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Sodium acetate solution (aqueous)

-

Hydrochloric acid (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve the substituted anisole derivative in an anhydrous solvent like dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-60°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice-water bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This step can be exothermic.

-

Hydrolysis: After the initial quench, add water and stir the mixture vigorously at an elevated temperature (e.g., 50-70°C) for 1-2 hours to hydrolyze the intermediate iminium salt to the desired aldehyde.

-

Extraction: After cooling to room temperature, extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Methoxy-4-(trifluoromethoxy)benzaldehyde.

Applications in Drug Discovery and Development

The aldehyde functional group of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde is a versatile handle for a wide range of chemical transformations, making it a valuable starting material for the synthesis of diverse compound libraries.

Workflow: From Building Block to Bioactive Candidate

Caption: A generalized workflow illustrating the use of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde in a drug discovery program.

Key reactions involving the aldehyde group include:

-

Reductive Amination: To synthesize a wide variety of secondary and tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Aldol Condensation: To create α,β-unsaturated ketones.

-

Grignard and Organolithium Additions: To generate secondary alcohols.

These transformations allow for the introduction of various functional groups and the construction of complex molecular architectures, which are then screened for biological activity.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-Methoxy-4-(trifluoromethoxy)benzaldehyde.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H302: Harmful if swallowed.H317: May cause an allergic skin reaction. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Source:

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

-

Avoid inhalation of dust or vapors.[3]

Storage:

-

Store in a tightly closed container in a cool, dry place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Methoxy-4-(trifluoromethoxy)benzaldehyde is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a reactive aldehyde handle and the beneficial properties imparted by the trifluoromethoxy group makes it a key starting material for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the quest for new and improved medicines.

References

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 26, 2026, from [Link]

-

Durham Technical Community College. (n.d.). SIGMA-ALDRICH. Retrieved January 26, 2026, from [Link]

Sources

"2-Methoxy-4-(trifluoromethoxy)benzaldehyde" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde

Introduction

Overview of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde

2-Methoxy-4-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde. Its chemical formula is C₉H₇F₃O₃ with a molecular weight of 220.15 g/mol .[1] This compound belongs to the class of benzaldehydes, which are organic compounds containing a formyl group attached to a benzene ring. The presence of methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups on the aromatic ring significantly influences its chemical and physical properties, making its spectroscopic characterization crucial for unequivocal identification and quality assessment. The CAS number for this compound is 132927-09-4.[2] It is typically a white, crystalline solid.[2]

Importance of Spectroscopic Characterization in Drug Discovery and Development

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule. An unambiguous spectroscopic profile ensures the identity and purity of a compound, which are critical prerequisites for subsequent pharmacological and toxicological studies.

Molecular Structure and Key Functional Groups

The structure of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde is characterized by a benzene ring substituted with an aldehyde group at position 1, a methoxy group at position 2, and a trifluoromethoxy group at position 4. The interplay of these functional groups dictates the molecule's reactivity and its spectroscopic signatures.

Figure 1: Molecular structure of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

2.1.1. Experimental Protocol

A standard ¹H NMR spectrum is acquired by dissolving a small sample (typically 1-10 mg) of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placing it in a high-field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Figure 2: A simplified workflow for acquiring a ¹H NMR spectrum.

2.1.2. Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde-H | ~9.8 - 10.5 | Singlet (s) | 1H |

| Aromatic-H (H6) | ~7.5 - 7.8 | Doublet (d) | 1H |

| Aromatic-H (H5) | ~7.1 - 7.3 | Doublet of doublets (dd) | 1H |

| Aromatic-H (H3) | ~7.0 - 7.2 | Doublet (d) | 1H |

| Methoxy-H | ~3.9 - 4.1 | Singlet (s) | 3H |

2.1.3. Spectral Interpretation

The predicted ¹H NMR spectrum of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde would exhibit distinct signals corresponding to the aldehyde, aromatic, and methoxy protons. The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.8-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The three aromatic protons will show a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The methoxy protons will resonate as a sharp singlet around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy

2.2.1. Experimental Protocol

Similar to ¹H NMR, a ¹³C NMR spectrum is obtained from a solution of the compound in a deuterated solvent. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.

2.2.2. Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~188 - 192 |

| C-O (C4) | ~150 - 155 (q, J(C-F) ≈ 2-4 Hz) |

| C-O (C2) | ~158 - 162 |

| C-H (C6) | ~128 - 132 |

| C-CHO (C1) | ~125 - 128 |

| CF₃ | ~120 (q, J(C-F) ≈ 270 Hz) |

| C-H (C5) | ~115 - 120 |

| C-H (C3) | ~105 - 110 |

| -OCH₃ | ~55 - 58 |

2.2.3. Spectral Interpretation

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The aldehyde carbonyl carbon is expected at the most downfield position (δ 188-192 ppm). The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (J(C-F) ≈ 270 Hz). The aromatic carbons will resonate in the region of δ 105-162 ppm, with those attached to electronegative oxygen atoms appearing more downfield. The methoxy carbon will be observed as a single peak around δ 55-58 ppm.

¹⁹F NMR Spectroscopy

Given the presence of a trifluoromethoxy group, ¹⁹F NMR spectroscopy would be a highly informative technique. A single sharp peak is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this peak would provide further confirmation of the group's electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (FT-IR)

An FT-IR spectrum can be obtained from a solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aldehyde) | 2850 - 2750 | Medium, often two bands |

| C=O stretch (aldehyde) | 1710 - 1685 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to strong |

| C-F stretch | 1300 - 1100 | Strong |

| C-O stretch (aryl ether) | 1275 - 1200 | Strong |

Spectral Interpretation

The IR spectrum of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde will be dominated by a strong absorption band for the C=O stretch of the aldehyde group between 1710-1685 cm⁻¹.[3] The presence of the aldehyde is further confirmed by the characteristic C-H stretching vibrations around 2850-2750 cm⁻¹.[3] Strong bands in the 1300-1100 cm⁻¹ region will be indicative of the C-F stretching of the trifluoromethoxy group. The aromatic C=C stretching and C-O stretching of the aryl ether linkages will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.

Experimental Protocol (Electron Ionization - MS)

In a typical EI-MS experiment, the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight of the compound (220.15). The fragmentation pattern will be influenced by the stability of the resulting carbocations.

Figure 3: A simplified proposed fragmentation pathway for 2-Methoxy-4-(trifluoromethoxy)benzaldehyde in EI-MS.

Interpretation of Mass Spectrum

The molecular ion peak at m/z 220 would confirm the molecular weight. Key fragment ions would likely include [M-H]⁺ (m/z 219) from the loss of the aldehydic hydrogen, [M-CHO]⁺ (m/z 191) from the loss of the formyl group, and [M-OCH₃]⁺ (m/z 189) from the loss of the methoxy group. The relative abundances of these fragment ions will provide further structural information. PubChem predicts a monoisotopic mass of 220.03473 Da.[1]

Conclusion

The comprehensive spectroscopic analysis of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde using ¹H NMR, ¹³C NMR, IR, and MS provides a unique fingerprint for its identification and structural confirmation. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers in the synthesis, quality control, and development of new chemical entities incorporating this scaffold. The combination of these techniques allows for an unambiguous characterization, which is a fundamental requirement in the fields of medicinal chemistry and materials science.

References

-

PubChem. (n.d.). 2-methoxy-4-(trifluoromethoxy)benzaldehyde. Retrieved January 26, 2026, from [Link].

-

Doc Brown's Chemistry. (2025, December 4). Infrared spectrum of benzaldehyde. Retrieved January 26, 2026, from [Link].

Sources

- 1. PubChemLite - 2-methoxy-4-(trifluoromethoxy)benzaldehyde (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 2. 2-Methoxy-4-(trifluoromethyl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Indispensable Role of the Trifluoromethoxy Group in Benzaldehydes: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among these, the trifluoromethoxy (OCF₃) group stands out for its unique combination of electronic and steric characteristics. When appended to a benzaldehyde scaffold—a privileged starting point for the synthesis of numerous bioactive molecules—the OCF₃ group imparts a profound influence on molecular stability, lipophilicity, and reactivity. This guide provides an in-depth analysis of the multifaceted role of the trifluoromethoxy group in benzaldehydes, offering researchers, scientists, and drug development professionals a comprehensive resource on its fundamental properties, impact on chemical behavior, and strategic application in drug design. We will explore its electronic effects, modulation of reactivity, and contribution to metabolic stability, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower the rational design of next-generation therapeutics.

Introduction: The Strategic Value of Fluorination in Benzaldehyde Scaffolds

Benzaldehydes are versatile chemical building blocks, serving as precursors to a vast array of pharmaceuticals and agrochemicals. Their reactivity, centered on the electrophilic carbonyl group, allows for a multitude of synthetic transformations. In the quest to optimize drug candidates, the modification of the aromatic ring with specific substituents is a critical strategy. Fluorine and fluorinated groups have garnered immense interest due to their ability to modulate key drug-like properties.[1][2]

The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a substituent of high importance in both pharmaceutical and agrochemical chemistry.[3] Its introduction into a benzaldehyde framework is not merely an incremental change but a strategic decision that can dramatically alter the molecule's profile. This guide will dissect the nuanced contributions of the OCF₃ group, moving from its fundamental physicochemical properties to its tangible impact on the reactivity of the aldehyde and its ultimate role in creating more effective and stable drug molecules.

Decoding the Physicochemical Impact of the Trifluoromethoxy Group

The unique behavior of the trifluoromethoxy group stems from a combination of strong inductive effects, moderate resonance effects, and significant lipophilicity. Understanding these core properties is essential to predicting its influence on a benzaldehyde molecule.

2.1. Electronic Effects: A Tale of Induction and Resonance

The OCF₃ group is a potent electron-withdrawing group, an effect primarily driven by the high electronegativity of the three fluorine atoms.[4] This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring. Unlike the trifluoromethyl (-CF₃) group, the oxygen atom in the OCF₃ group can theoretically donate a lone pair of electrons to the ring via resonance (+R effect). However, the electron-withdrawing fluorine atoms diminish the electron-donating capacity of the oxygen, making the overall electronic effect strongly withdrawing.[1] This powerful electron-withdrawing nature deactivates the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions and modulating the electrophilicity of the benzaldehyde's carbonyl carbon.[1]

Workflow: Assessing the Impact of OCF₃ Substitution on Drug Candidate Properties

Caption: Strategic introduction of an OCF₃ group modulates key physicochemical properties, leading to improved ADME profiles and optimized drug candidates.

2.2. Lipophilicity: Enhancing Membrane Permeability

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[1] Lipophilicity, often quantified by the Hansch parameter (π), is a critical factor for a drug's ability to cross biological membranes. The OCF₃ group has a Hansch π value of +1.04, significantly increasing the overall lipophilicity of the benzaldehyde molecule.[1] This enhanced lipophilicity can lead to better absorption and distribution of drug candidates within the body.[4] This property is a key reason for its frequent incorporation into molecules targeting the central nervous system or requiring efficient cell penetration.

2.3. Metabolic Stability: A Shield Against Degradation

A major challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP450) enzymes. The OCF₃ group offers a significant advantage over its methoxy (-OCH₃) counterpart by being highly resistant to oxidative metabolism.[1][4] The strong electron-withdrawing effect of the fluorine atoms decreases the electron density on the oxygen, making it less susceptible to oxidation.[1] Furthermore, the steric bulk of the OCF₃ group can hinder the access of metabolic enzymes, preventing oxidative demethylation.[1] This increased metabolic stability translates to a longer biological half-life, a crucial attribute for an effective therapeutic agent.[1][4]

The OCF₃ Group's Influence on Benzaldehyde Reactivity

The introduction of a trifluoromethoxy group onto the benzaldehyde ring has profound consequences for the reactivity of both the aromatic ring and the aldehyde functional group. The position of the OCF₃ group (ortho, meta, or para) further refines these effects.

3.1. Modulation of Carbonyl Electrophilicity

The strongly electron-withdrawing nature of the OCF₃ group, particularly when positioned at the para or ortho positions, enhances the electrophilicity of the carbonyl carbon. This is due to the delocalization of electron density away from the aldehyde group. Consequently, trifluoromethoxy-substituted benzaldehydes are generally more reactive towards nucleophiles compared to unsubstituted benzaldehyde. This heightened reactivity can be advantageous in synthetic schemes involving nucleophilic addition, such as in the formation of cyanohydrins, imines, or in Wittig-type reactions.

3.2. Impact on Aromatic Substitution

As a strong deactivating group, the OCF₃ substituent directs incoming electrophiles to the meta position during electrophilic aromatic substitution reactions. This directive effect is a critical consideration when planning multi-step syntheses involving further functionalization of the aromatic ring. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), especially if a suitable leaving group is present at an ortho or para position.

Diagram: Electronic Influence of a Para-OCF₃ Group on Benzaldehyde

Caption: The OCF₃ group exerts a dominant electron-withdrawing inductive effect (-I) and a weak donating resonance effect (+R), altering reactivity.

Synthetic Strategies and Protocols

The incorporation of the trifluoromethoxy group into a benzaldehyde scaffold requires specialized synthetic methods, as the trifluoromethoxide anion is highly unstable.[1]

4.1. Key Synthetic Approaches

-

From Phenols: A common strategy involves the trifluoromethylation of a hydroxybenzaldehyde derivative. Reagents like trifluoromethyl-dibenzothiophenium salts can be used for this transformation.

-

From Aryl Halides: Copper-mediated or copper-catalyzed trifluoromethoxylation of aryl halides (e.g., bromo- or iodobenzaldehydes) using sources like AgOCF₃ or CsOCF₃ is a viable route.[1]

-

Building the Aldehyde onto a Trifluoromethoxyarene: An alternative is to first synthesize trifluoromethoxybenzene and then introduce the aldehyde group via formylation reactions (e.g., Vilsmeier-Haack or Gattermann-Koch reactions) or by lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

4.2. Example Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzaldehyde

This protocol is a representative example based on established chemical principles and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Reaction: Oxidation of (4-(trifluoromethoxy)phenyl)methanol.

Rationale: The oxidation of a primary benzyl alcohol is a reliable and high-yielding method for the preparation of the corresponding benzaldehyde. Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for this transformation, minimizing over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, add a solution of (4-(trifluoromethoxy)phenyl)methanol (1.92 g, 10 mmol) in anhydrous dichloromethane (DCM, 100 mL).

-

Reagent Addition: In a single portion, add pyridinium chlorochromate (PCC) (3.23 g, 15 mmol) to the stirred solution at room temperature. The mixture will turn dark brown.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed (typically 2-3 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and stir for an additional 15 minutes.

-

Filtration: Filter the mixture through a pad of silica gel, washing the pad thoroughly with diethyl ether (3 x 50 mL) to ensure all product is collected. The filtration removes the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by column chromatography on silica gel (using a gradient of 0-10% ethyl acetate in hexane) to yield 4-(trifluoromethoxy)benzaldehyde as a colorless liquid.

Spectroscopic Characterization

The presence of the trifluoromethoxy group provides a unique spectroscopic handle for characterization, particularly in ¹⁹F NMR.

| Property | Isomer | Typical Value | Notes |

| ¹⁹F NMR Chemical Shift (δ) | ortho, meta, para | -58 to -60 ppm | A sharp singlet is typically observed. The exact shift is solvent-dependent. |

| ¹³C NMR Carbonyl Shift (δ) | para | ~191 ppm | The electron-withdrawing OCF₃ group causes a downfield shift compared to benzaldehyde (~192 ppm). |

| IR Carbonyl Stretch (ν) | para | ~1705 cm⁻¹ | The C=O stretching frequency is influenced by the electronic effects of the substituent. |

Note: Spectroscopic values are approximate and can vary based on solvent, concentration, and instrumentation.

Conclusion and Future Perspectives

The trifluoromethoxy group is far more than a simple substituent; it is a powerful tool for molecular engineering in the context of benzaldehyde-derived scaffolds. Its ability to confer enhanced metabolic stability, increase lipophilicity, and modulate electronic properties makes it an invaluable asset in overcoming common challenges in drug discovery.[1][4] By understanding the fundamental principles governing its behavior, medicinal chemists can rationally design and synthesize novel benzaldehyde derivatives with superior pharmacokinetic and pharmacodynamic profiles.

Future research will likely focus on developing more efficient and cost-effective methods for introducing the OCF₃ group, as synthetic accessibility remains a key consideration.[1] Additionally, a deeper exploration of the non-covalent interactions that the OCF₃ group can form within protein binding pockets will further refine its application in structure-based drug design. As the demand for more stable, potent, and bioavailable drugs continues to grow, the role of the trifluoromethoxy group in benzaldehydes and other privileged scaffolds is set to expand, solidifying its position as a cornerstone of modern medicinal chemistry.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

The Methoxy Group's Strategic Position: A Technical Guide to Isomeric Control in Substituted Benzaldehydes

Abstract

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced effects of substituent positioning on aromatic rings is fundamental to molecular design and synthesis. The seemingly simple placement of a methoxy group on a benzaldehyde scaffold—be it at the ortho, meta, or para position—profoundly alters the molecule's electronic landscape, steric profile, and, consequently, its chemical reactivity and biological activity. This technical guide moves beyond textbook principles to provide an in-depth analysis of the causality behind these isomeric differences. We will explore the interplay of resonance and inductive effects, dissect the impact of steric hindrance, and translate these foundational concepts into practical outcomes in reaction kinetics, spectroscopic signatures, and biological applications. This document serves as a comprehensive resource, grounded in field-proven insights and supported by experimental data, to empower scientists to harness the strategic positioning of the methoxy group for precise molecular engineering.

The Dichotomy of Electronic Influence: Resonance vs. Induction

The reactivity of a substituted benzaldehyde is primarily dictated by the electronic character of its aldehyde carbonyl group and the aromatic ring. The methoxy group (–OCH₃) exerts two opposing electronic forces: a powerful electron-donating resonance effect (+R) and a moderately electron-withdrawing inductive effect (-I). The ultimate influence of the methoxy group is determined by which of these effects dominates, a factor dictated entirely by its position on the ring.

-

Ortho and Para Positions: At the ortho and para positions, the lone pair of electrons on the oxygen atom can be delocalized directly into the benzene ring and, crucially, onto the carbonyl group's oxygen atom through resonance. This +R effect is potent, significantly increasing electron density on the ring and making it more susceptible to electrophilic attack. However, this same effect reduces the electrophilicity of the carbonyl carbon, making it less reactive toward nucleophiles compared to unsubstituted benzaldehyde.[1] The +R effect at these positions strongly outweighs the -I effect.

-

Meta Position: When placed at the meta position, the methoxy group's lone pairs cannot be delocalized onto the carbonyl group via resonance. The resonance effect primarily increases electron density at the ortho and para positions relative to the methoxy group itself, not throughout the entire ring system in a way that deactivates the carbonyl. Therefore, at the meta position, the electron-withdrawing inductive effect (-I) becomes the more dominant influence on the aldehyde's reactivity, albeit weakly.

This fundamental electronic divergence is the primary driver behind the distinct chemical behaviors of the three isomers.

Sources

The Lynchpin of Modern Drug Design: A Technical Guide to 2-Methoxy-4-(trifluoromethoxy)benzaldehyde as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical intermediates, fluorinated compounds have emerged as particularly valuable assets. This guide provides an in-depth technical exploration of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde , a key intermediate whose unique structural features are pivotal in the design of next-generation pharmaceuticals. We will delve into its synthesis, physicochemical properties, and its critical role in the creation of advanced drug molecules, offering field-proven insights for researchers and drug development professionals.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine-containing groups, such as the trifluoromethoxy (-OCF₃) moiety present in 2-Methoxy-4-(trifluoromethoxy)benzaldehyde, is a well-established strategy for enhancing the pharmacological profile of drug candidates.[1] The high electronegativity and lipophilicity of the trifluoromethoxy group can significantly influence a drug's binding affinity to its target receptor, improve its membrane permeability, and increase its resistance to metabolic degradation.[1] This often translates to improved efficacy, a longer duration of action, and better bioavailability of the final active pharmaceutical ingredient (API).

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is fundamental for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 886501-44-6 | [2] |

| Molecular Formula | C₉H₇F₃O₃ | [2] |

| Molecular Weight | 220.15 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically >95% | [3] |

Spectroscopic Data:

| Atom | Predicted ¹³C NMR Chemical Shift (ppm) for 2-methoxy-4-fluorobenzaldehyde |

| C=O | 188.5 |

| C-O (ring) | 163.2 |

| C-F | 167.8 (d, J=255 Hz) |

| C-CHO | 119.5 |

| C-H (ortho to OMe) | 129.0 |

| C-H (ortho to F) | 115.5 (d, J=22 Hz) |

| C-H (meta to both) | 101.8 (d, J=25 Hz) |

| OCH₃ | 56.2 |

Note: Predicted data generated using computational algorithms.[4] Experimental verification is recommended.

Synthesis of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde: A Plausible Pathway

While a specific, detailed protocol for the synthesis of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde is not widely published, a logical synthetic approach involves the formylation of a substituted aromatic precursor. The Vilsmeier-Haack reaction is a common and effective method for introducing a formyl group onto an electron-rich aromatic ring.

A plausible synthetic route would start from 1-methoxy-3-(trifluoromethoxy)benzene. The reaction with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), would introduce the aldehyde group at the position ortho to the activating methoxy group.

Below is a generalized, step-by-step methodology based on similar formylation reactions.[5][6]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-methoxy-3-(trifluoromethoxy)benzene (Proposed)

Materials:

-

1-methoxy-3-(trifluoromethoxy)benzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Ice bath

-

Sodium acetate solution (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Aromatic Substrate Addition: Dissolve 1-methoxy-3-(trifluoromethoxy)benzene in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 40-80 °C. The optimal temperature and reaction time should be determined by thin-layer chromatography (TLC) monitoring.

-

Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of sodium acetate. This should be done carefully as the reaction can be exothermic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure 2-Methoxy-4-(trifluoromethoxy)benzaldehyde.

Application as a Pharmaceutical Intermediate

The aldehyde functionality of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde makes it a versatile precursor for a wide range of chemical transformations crucial in pharmaceutical synthesis. These include reductive amination, Wittig reactions, and aldol condensations, allowing for the construction of complex molecular scaffolds.

While specific examples of blockbuster drugs synthesized directly from this intermediate are not prevalent in publicly available literature, its structural motifs are found in various classes of therapeutic agents. For instance, substituted benzaldehydes are key starting materials in the synthesis of compounds targeting central nervous system (CNS) disorders. A notable example is the synthesis of Safinamide, a drug used in the treatment of Parkinson's disease, which involves the reductive amination of a substituted benzaldehyde.[7]

Industrial Scale Synthesis and Considerations

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. For a process like the Vilsmeier-Haack reaction, considerations include:

-

Reagent Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) and engineering controls are essential.

-

Thermal Management: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic. Robust cooling systems are necessary to maintain temperature control and prevent runaway reactions.

-

Workup and Purification: Large-scale extractions and chromatographic purifications can be resource-intensive. Process optimization to minimize waste and maximize efficiency is crucial. Companies specializing in custom synthesis of complex intermediates have developed scalable and commercially viable processes for similar compounds.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Methoxy-4-(trifluoromethoxy)benzaldehyde.

-

Hazard Classifications: It is classified as an acute toxicant (oral) and a skin sensitizer.[2]

-

Precautionary Statements: Wear protective gloves, clothing, and eye/face protection.[2]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

2-Methoxy-4-(trifluoromethoxy)benzaldehyde stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a reactive aldehyde group and the pharmacologically advantageous methoxy and trifluoromethoxy substituents makes it a valuable intermediate for the synthesis of complex and potentially highly effective therapeutic agents. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will empower researchers and drug development professionals to leverage its full potential in the quest for novel medicines.

References

- Google Patents. (n.d.). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

- Google Patents. (n.d.). Method for preparing 2, 3, 4-trimethoxybenzaldehyde.

- Google Patents. (n.d.). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-4-(trifluoromethoxy)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 106312-36-1 4-Methoxy-2-(trifluoromethyl)benzaldehyde AKSci J97085 [aksci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 6. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 7. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

Methodological & Application

Synthesis of Commercially Valuable Derivatives from 2-Methoxy-4-(trifluoromethoxy)benzaldehyde: Application Notes and Protocols

Introduction: The Strategic Value of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry

2-Methoxy-4-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal starting material in the synthesis of a diverse array of complex organic molecules. Its strategic importance in medicinal chemistry and drug development is underscored by the unique electronic properties conferred by its substituents. The methoxy group (-OCH₃) at the ortho position is a classical electron-donating group, influencing the reactivity of the aromatic ring through resonance. Conversely, the trifluoromethoxy group (-OCF₃) at the para position is a potent electron-withdrawing group, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug candidates.[1] This distinct electronic push-pull system makes the aldehyde carbonyl highly reactive and amenable to a variety of synthetic transformations, enabling the construction of novel molecular scaffolds for therapeutic applications.

This comprehensive guide provides detailed protocols for the synthesis of key derivatives from 2-Methoxy-4-(trifluoromethoxy)benzaldehyde, including chalcones, stilbenes, and secondary amines. The methodologies are presented with an emphasis on the underlying chemical principles and the rationale behind the selection of reagents and reaction conditions, tailored for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely utilized method for the formation of α,β-unsaturated ketones, known as chalcones.[2][3] These compounds are significant precursors for flavonoids and other biologically active heterocyclic systems. The reaction proceeds via a base-catalyzed condensation between an aldehyde and a ketone.

Mechanistic Insight

The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base (e.g., hydroxide), forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone.[3][4]

Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(2-methoxy-4-(trifluoromethoxy)phenyl)prop-2-en-1-one

This protocol details the synthesis of a representative chalcone derivative.

Materials:

-

2-Methoxy-4-(trifluoromethoxy)benzaldehyde (1.0 eq)

-

4-Chloroacetophenone (1.0 eq)

-

Ethanol

-

Potassium Hydroxide (KOH) solution (40% aqueous)

-

Ice-cold water

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq) in ethanol (15 mL).

-

To this solution, add 2-Methoxy-4-(trifluoromethoxy)benzaldehyde (1.0 eq).

-

Cool the flask in an ice bath and slowly add 5-10 drops of 40% aqueous KOH solution with continuous stirring.[2]

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess base.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Data Presentation: Representative Chalcone Derivatives

| Acetophenone Reactant | Product | Typical Yield (%) |

| Acetophenone | (E)-1-phenyl-3-(2-methoxy-4-(trifluoromethoxy)phenyl)prop-2-en-1-one | 85-95 |

| 4-Methylacetophenone | (E)-1-(p-tolyl)-3-(2-methoxy-4-(trifluoromethoxy)phenyl)prop-2-en-1-one | 80-90 |

| 4-Nitroacetophenone | (E)-1-(4-nitrophenyl)-3-(2-methoxy-4-(trifluoromethoxy)phenyl)prop-2-en-1-one | 75-85 |

Yields are estimated based on similar reactions and may vary depending on specific reaction conditions and purification methods.

Part 2: Synthesis of Stilbene Derivatives via Wittig Reaction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[5][6] This reaction is particularly useful for creating stilbene derivatives, which are compounds with a wide range of biological activities.

Mechanistic Insight

The reaction begins with the deprotonation of a phosphonium salt with a strong base to form the nucleophilic ylide. The ylide then attacks the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide.[5]

Experimental Protocol: Synthesis of (E)-1-methoxy-2-styryl-4-(trifluoromethoxy)benzene

This protocol outlines a general procedure for the synthesis of a stilbene derivative.

Materials:

-

Benzyltriphenylphosphonium chloride (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

-

2-Methoxy-4-(trifluoromethoxy)benzaldehyde (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure: Ylide Preparation:

-

To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise. A color change indicates the formation of the ylide.[7]

-

Stir the mixture at 0 °C for 1 hour.

Wittig Reaction:

-

In a separate flask, dissolve 2-Methoxy-4-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C.[7]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Stilbene Derivatives

| Phosphonium Salt | Product | Stereoselectivity | Typical Yield (%) |

| Benzyltriphenylphosphonium chloride | (E)-1-methoxy-2-styryl-4-(trifluoromethoxy)benzene | Predominantly E-isomer | 70-85 |

| (4-Methoxybenzyl)triphenylphosphonium chloride | (E)-1-methoxy-2-(4-methoxystyryl)-4-(trifluoromethoxy)benzene | Predominantly E-isomer | 65-80 |

| (4-Nitrobenzyl)triphenylphosphonium chloride | (E)-1-methoxy-2-(4-nitrostyryl)-4-(trifluoromethoxy)benzene | Predominantly E-isomer | 60-75 |

Yields and stereoselectivity can be influenced by the nature of the ylide and reaction conditions.

Part 3: Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines. It typically involves a two-step process: the formation of a Schiff base (imine) from an aldehyde and a primary amine, followed by the reduction of the imine to the corresponding secondary amine.[1]

Mechanistic Insight

The initial step is the acid-catalyzed condensation of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde with a primary amine to form an imine, with the concomitant elimination of water.[1] The resulting imine is then reduced in situ using a mild reducing agent, such as sodium borohydride (NaBH₄), to afford the secondary amine.[1]

Experimental Protocol: Synthesis of N-benzyl-1-(2-methoxy-4-(trifluoromethoxy)phenyl)methanamine

This protocol describes a one-pot reductive amination procedure.

Materials:

-

2-Methoxy-4-(trifluoromethoxy)benzaldehyde (1.0 eq)

-

Benzylamine (1.0 eq)

-

Methanol

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Water

-

Ethyl acetate

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2-Methoxy-4-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol (10 mL).

-

Add the primary amine (e.g., benzylamine, 1.0 eq) to the solution and stir at room temperature for 30 minutes to form the imine in situ.[1]

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions.[1]

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC until the imine is consumed.

-

Quench the reaction by the slow addition of water (10 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude secondary amine, which can be further purified if necessary.

Data Presentation: Representative Secondary Amine Derivatives

| Primary Amine | Product | Typical Yield (%) |

| Aniline | N-(2-methoxy-4-(trifluoromethoxy)benzyl)aniline | 80-90 |

| Cyclohexylamine | N-cyclohexyl-1-(2-methoxy-4-(trifluoromethoxy)phenyl)methanamine | 85-95 |

| 4-Fluoroaniline | N-(4-fluorophenyl)-1-(2-methoxy-4-(trifluoromethoxy)phenyl)methanamine | 75-85 |

Yields are estimated based on similar reactions and are typically high for this transformation.

Conclusion